(R)-(+)-1-Phenyl-1-propanol (CAS 1565-74-8) is a highly enantiopure secondary alcohol serving as a critical chiral building block and synthetic intermediate in the pharmaceutical and fine chemical industries. Characterized by its precise (R)-stereocenter and an ethyl aliphatic chain, it is predominantly utilized in the stereospecific synthesis of active pharmaceutical ingredients (APIs), including specific anti-depressants (such as fluoxetine analogs) and interleukin-2 inducible T cell kinase inhibitors [1]. In industrial procurement, sourcing this compound at >98% enantiomeric excess (ee) bypasses the need for complex asymmetric reductions or costly downstream chiral resolutions, offering a direct, high-yield pathway for stereospecific carbon-oxygen or carbon-nitrogen bond formations.
Substituting (R)-(+)-1-phenyl-1-propanol with its racemic mixture introduces severe process inefficiencies, as kinetic resolution (e.g., via enzymatic acylation) inherently caps the theoretical yield of the desired enantiomer at 50%, while demanding additional separation steps and generating stoichiometric waste [1]. Attempting to substitute with the (S)-enantiomer is pharmacologically prohibitive, as it directly inverts the stereocenter of downstream APIs, typically resulting in a drastic loss of target affinity or unacceptable off-target effects. Furthermore, replacing it with the shorter-chain analog (R)-1-phenylethanol alters the steric bulk from an ethyl to a methyl group; this seemingly minor structural change disrupts the transition state geometry in asymmetric catalysis and alters the structure-activity relationship (SAR) in medicinal chemistry, rendering it an unsuitable alternative for validated synthetic routes [2].
When synthesizing enantiopure APIs, utilizing pre-resolved (R)-(+)-1-phenyl-1-propanol allows for near-quantitative utilization of the starting material in subsequent coupling steps. In contrast, starting from racemic 1-phenyl-1-propanol requires enzymatic kinetic resolution (e.g., using Candida antarctica lipase), which fundamentally limits the theoretical yield of the (R)-enantiomer to 50% and requires extensive chromatographic separation to isolate the unreacted alcohol from the acylated (S)-isomer [1]. Procuring the enantiopure building block eliminates this bottleneck, effectively doubling the throughput of the first synthetic step and significantly reducing solvent and biocatalyst costs.
| Evidence Dimension | Theoretical maximum yield of (R)-enantiomer in initial process step |
| Target Compound Data | 100% direct utilization (no resolution required) |
| Comparator Or Baseline | Racemic 1-phenyl-1-propanol (Max 50% yield via kinetic resolution) |
| Quantified Difference | Eliminates 50% material loss and bypasses resolution unit operations |
| Conditions | Industrial scale API intermediate synthesis |
Procuring the pre-resolved enantiomer directly improves atom economy and reduces process cycle time by eliminating the need for costly, low-yield kinetic resolution steps.
The performance of chiral auxiliaries and ligands derived from secondary benzyl alcohols is highly sensitive to the steric bulk of the alkyl chain. (R)-(+)-1-Phenyl-1-propanol features an ethyl group, which provides a larger steric footprint compared to the methyl group in (R)-1-phenylethanol. In asymmetric induction models and transition state stabilizations, this increased steric bulk is critical for locking the desired conformation, often resulting in higher enantiomeric excess (ee%) in the final product compared to the less hindered methyl analog [1].
| Evidence Dimension | Steric parameter and transition state control |
| Target Compound Data | (R)-(+)-1-Phenyl-1-propanol (Ethyl group provides optimal steric hindrance) |
| Comparator Or Baseline | (R)-1-phenylethanol (Methyl group provides insufficient steric bulk) |
| Quantified Difference | Enhanced steric differentiation leading to improved ee% in downstream asymmetric transformations |
| Conditions | Design of chiral auxiliaries and asymmetric catalysis models |
For process chemists designing highly selective chiral ligands, the specific ethyl substitution is essential for maximizing enantiomeric excess, making the methyl analog an inadequate substitute.
In the synthesis of chiral pharmaceuticals, such as specific interleukin-2 inducible T cell kinase inhibitors and fluoxetine-type anti-depressants, the absolute configuration of the intermediate strictly dictates the biological activity of the final API [1]. Utilizing (R)-(+)-1-phenyl-1-propanol ensures the correct spatial orientation of the pharmacophore. Substitution with the (S)-(-)-enantiomer leads to the formation of the opposite diastereomer or enantiomer of the drug, which typically exhibits a multi-fold drop in target binding affinity or an altered pharmacokinetic profile.
| Evidence Dimension | Downstream API target affinity and regulatory viability |
| Target Compound Data | (R)-enantiomer (Yields active API with desired pharmacological profile) |
| Comparator Or Baseline | (S)-enantiomer (Yields inactive or off-target API) |
| Quantified Difference | Binary difference between an active therapeutic and an inactive/toxic impurity |
| Conditions | Medicinal chemistry SAR and clinical candidate synthesis |
Procuring the exact (R)-enantiomer with high ee% is a non-negotiable regulatory and pharmacological requirement for maintaining the efficacy of the synthesized drug.
Used as a direct precursor in the stereospecific synthesis of fluoxetine and atomoxetine analogs, where the (R)-stereocenter is critical for neurotransmitter reuptake inhibition and regulatory compliance [1].
Procured for the synthesis of interleukin-2 inducible T cell kinase inhibitors, where the specific ethyl-benzyl spatial arrangement dictates kinase pocket binding affinity and prevents off-target toxicity [1].
Utilized as a high-purity reference standard (often >99% ee) for calibrating chiral chromatography (SFC/HPLC) during the development of novel asymmetric reduction or alkylation methodologies, such as the enantioselective addition of diethylzinc to benzaldehyde [2].
Irritant